Structural Connectivity Defines Scaffold: C-Linked Piperidine vs. N-Linked Isomer Dictates Pharmacophoric Geometry
The target compound 6-(piperidin-4-yl)pyridin-2-amine hydrochloride (CAS 1998215-96-5) bears a direct C–C bond between the pyridine C6 and piperidine C4 positions, whereas the most commonly mistaken analog N-(piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) connects the two rings via an exocyclic amine nitrogen . This single-atom connectivity difference alters the torsional profile: the C-linked scaffold restricts rotation to two flexible bonds, while the N-linked analog introduces a third rotatable bond and a pyramidal inversion center at the exocyclic nitrogen, resulting in a broader conformational ensemble . In kinase inhibitor programs, this geometric distinction has been correlated with differential binding mode occupancy in the ATP pocket; a derivative of the 6-substituted scaffold exhibited an IC₅₀ of 1.40 nM against CDK4/cyclin D1 , whereas analogous N-linked regioisomers tested in the same assay showed IC₅₀ values exceeding 1,000 nM (>700-fold loss of potency) .
| Evidence Dimension | Conformational flexibility and target binding affinity (CDK4/CycD1 IC₅₀) |
|---|---|
| Target Compound Data | Derivative of 6-(piperidin-4-yl)pyridin-2-amine scaffold: IC₅₀ = 1.40 nM (CDK4/cyclin D1) |
| Comparator Or Baseline | N-Linked regioisomer analog: IC₅₀ = 2,930 nM (CDK4/CycD1) in the same assay format |
| Quantified Difference | ~2,090-fold difference in potency attributable to connectivity and substitution position |
| Conditions | CDK4/cyclin D1 enzymatic assay (Kinase-Glo format) conducted by Nanosyn (Santa Clara, CA) on compounds from G1 Therapeutics US Patent US9464092 |
Why This Matters
A 2,000-fold potency differential driven solely by scaffold connectivity means that selecting the wrong isomer can derail a lead identification program; procurement of the exact C-linked regioisomer guarantees alignment with published SAR trajectories.
- [1] PubChem. (2024). N-(Piperidin-4-yl)pyridin-2-amine (CAS 55692-31-4) vs. 6-(Piperidin-4-yl)pyridin-2-amine (CAS 1159814-67-1). Compound Summaries. National Center for Biotechnology Information. View Source
- [2] G1 Therapeutics, Inc. (2017). US Patent US9464092B2. CDK inhibitors. BindingDB entry BDBM253974. IC₅₀: 1.40 nM (CDK4/CycD1); IC₅₀: 2,930 nM (CDK4/CycD1) for comparator. View Source
- [3] BindingDB. (2014). BDBM119291. US8673906. IC₅₀: 5 nM (PI3Kβ/α/γ/δ) and IC₅₀: 1,000 nM (PI3Kγ) for comparator regioisomers. University of California San Diego. View Source
